molecular formula C22H20Cl2F2N4O3 B14093986 2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide

2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide

Cat. No.: B14093986
M. Wt: 497.3 g/mol
InChI Key: QNBCEVFVDCKHNZ-CQSZACIVSA-N
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Description

Thrombin inhibitor 1 is a compound that acts as a direct inhibitor of thrombin, an enzyme crucial for blood coagulation. Thrombin plays a central role in converting fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, Thrombin inhibitor 1 helps prevent the formation of clots, making it a valuable anticoagulant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thrombin inhibitor 1 can be synthesized through various methods, including computer-aided molecular design and traditional organic synthesis. One approach involves the use of docking programs to design molecules with optimal binding energies, followed by synthesis and experimental evaluation . The synthetic process typically involves the formation of key intermediates, which are then subjected to specific reaction conditions to yield the final product.

Industrial Production Methods: Industrial production of Thrombin inhibitor 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Thrombin inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Thrombin inhibitor 1 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C22H20Cl2F2N4O3

Molecular Weight

497.3 g/mol

IUPAC Name

2-[3-chloro-6-[2,2-difluoro-2-(1-oxidopyridin-1-ium-2-yl)ethyl]imino-1-hydroxypyridin-2-yl]-N-[(1R)-1-(3-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C22H20Cl2F2N4O3/c1-14(15-5-4-6-16(23)11-15)28-21(31)12-18-17(24)8-9-20(30(18)33)27-13-22(25,26)19-7-2-3-10-29(19)32/h2-11,14,33H,12-13H2,1H3,(H,28,31)/t14-/m1/s1

InChI Key

QNBCEVFVDCKHNZ-CQSZACIVSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)Cl)NC(=O)CC2=C(C=CC(=NCC(C3=CC=CC=[N+]3[O-])(F)F)N2O)Cl

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)NC(=O)CC2=C(C=CC(=NCC(C3=CC=CC=[N+]3[O-])(F)F)N2O)Cl

Origin of Product

United States

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